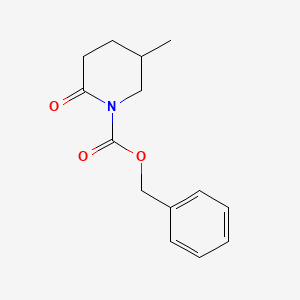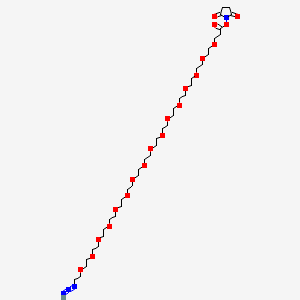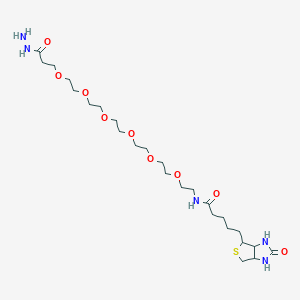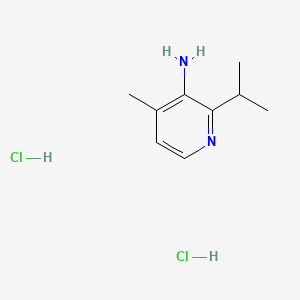
Biotin-PEG3-CH2CH2NHBoc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-PEG3-CH2CH2NHBoc is a compound that combines biotin, a vitamin known for its strong affinity to avidin and streptavidin proteins, with a polyethylene glycol (PEG) spacer and a tert-butyloxycarbonyl (Boc) protected amine group. This compound is used in various biochemical applications due to its ability to enhance water solubility, reduce immunogenicity, and provide a flexible linker for biotinylation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG3-CH2CH2NHBoc typically involves several steps:
Activation of Biotin: Biotin is first activated by converting it into a biotinylation reagent, such as biotin-N-hydroxysuccinimide (NHS) ester.
PEGylation: The activated biotin is then reacted with a PEG linker, such as PEG3, to form Biotin-PEG3.
Introduction of CH2CH2NHBoc: The PEGylated biotin is further reacted with a compound containing the CH2CH2NHBoc group, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin and PEG linkers are synthesized and purified.
Reaction Optimization: Reaction conditions, such as temperature, solvent, and pH, are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-PEG3-CH2CH2NHBoc undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine group can be deprotected under acidic conditions to yield a free amine, which can then participate in nucleophilic substitution reactions.
Conjugation Reactions: The free amine can react with carboxyl groups or NHS esters to form stable amide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Conjugation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are used to activate carboxyl groups for amide bond formation.
Major Products
The major products formed from these reactions include biotinylated molecules, which can be used in various biochemical assays and applications.
Wissenschaftliche Forschungsanwendungen
Biotin-PEG3-CH2CH2NHBoc has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of biotinylated compounds for various chemical assays.
Biology: It is employed in the biotinylation of proteins, peptides, and other biomolecules for detection and purification purposes.
Medicine: It is used in the development of biotinylated drugs and diagnostic agents.
Industry: It is utilized in the production of biotinylated materials for various industrial applications, including biosensors and affinity chromatography.
Wirkmechanismus
Biotin-PEG3-CH2CH2NHBoc exerts its effects through the strong binding affinity of biotin to avidin and streptavidin proteins. The PEG spacer enhances the solubility and flexibility of the compound, while the Boc-protected amine group allows for selective conjugation to target molecules. The molecular targets and pathways involved include:
Avidin and Streptavidin Binding: Biotin binds to avidin and streptavidin with high affinity, enabling the detection and purification of biotinylated molecules.
Conjugation to Biomolecules: The free amine group can be conjugated to carboxyl groups on proteins, peptides, and other biomolecules, forming stable amide bonds.
Vergleich Mit ähnlichen Verbindungen
Biotin-PEG3-CH2CH2NHBoc can be compared with other similar compounds, such as:
Biotin-PEG3-NHS Ester: This compound also contains a PEG spacer and biotin, but it has an NHS ester group instead of a Boc-protected amine, making it more reactive towards primary amines.
Biotin-PEG3-Azide: This compound contains an azide group, which allows for click chemistry reactions with alkynes.
Biotin-PEG3-Maleimide: This compound contains a maleimide group, which reacts with thiol groups on proteins and other biomolecules.
The uniqueness of this compound lies in its combination of a Boc-protected amine group, which provides selective conjugation capabilities, and a PEG spacer, which enhances solubility and reduces immunogenicity.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N4O7S/c1-23(2,3)34-22(30)25-9-11-32-13-15-33-14-12-31-10-8-24-19(28)7-5-4-6-18-20-17(16-35-18)26-21(29)27-20/h17-18,20H,4-16H2,1-3H3,(H,24,28)(H,25,30)(H2,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGWQQXHARZYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N4O7S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B8265958.png)






![4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-3-oxopropyl]benzoic acid](/img/structure/B8266040.png)



